molecular formula C27H28F4N2O8 B11928379 (+/-)-H3Resca-tfp

(+/-)-H3Resca-tfp

Cat. No.: B11928379
M. Wt: 584.5 g/mol
InChI Key: GKFBSFKLJKSHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-H3Resca-tfp (CAS: 1919794-40-3) is a macrocyclic chelating agent classified as a tetrafluorophenyl ester derivative of the Rigidly Embedded Synthetic Chelator for AlF (RESCA) family . Its molecular formula is C27H28F4N2O8, with a molecular weight of 584.51 g/mol. The compound is a white solid, soluble in dimethyl sulfoxide (DMSO), and stable under storage conditions of -20°C, protected from light and moisture .

(±)-H3Resca-tfp is primarily employed in radiopharmaceutical applications for Al<sup>18</sup>F labeling of biomolecules (e.g., proteins) via amine coupling (targeting N-terminal or lysine ε-amino groups) . This method combines the chemical advantages of chelator-based radiochemistry with fluorine-18’s favorable physical properties (e.g., short half-life, high positron emission yield). Reported apparent molar activities for Al<sup>18</sup>F-labeled proteins range from 12–17 GBq/μmol (moderate) to 80–85 GBq/μmol (high), depending on starting <sup>18</sup>F activity . The rigid macrocyclic structure of RESCA derivatives enhances complex stability, reducing off-target metal release in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-H3Resca-tfp involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Chelation Reactions for Radiolabeling

(±)-H₃Resca-TFP forms stable complexes with metal ions, most notably aluminum (Al³⁺) and fluorine-18 ([¹⁸F]F⁻), to generate [Al¹⁸F]²⁺ complexes. These complexes are pivotal for labeling biomolecules without compromising their structural integrity.

  • Reaction Conditions :

    • Al³⁺ coordination : Mixing with aluminum chloride (AlCl₃) in sodium acetate buffer (pH 4.5) at room temperature for 5 minutes .

    • [¹⁸F]F⁻ incorporation : Addition of aqueous [¹⁸F]F⁻ to the preformed Al³⁺-chelator complex, followed by incubation at room temperature .

  • Applications :

    • PET imaging : Enables radiolabeling of antibodies, proteins, and peptides (e.g., HER2-targeting affibodies, B7-H3 probes) for in vivo tracking .

    • Advantages : Rapid labeling (15–30 minutes), high radiochemical purity (>95%), and stability during purification (e.g., PD-10 column) .

Conjugation to Biomolecules

(±)-H₃Resca-TFP is coupled to biomolecules via amine coupling , exploiting the ε-amino groups of lysine residues or engineered azide groups.

  • Reaction Protocols :

    • Protein labeling :

      • Reagents : Sodium bicarbonate buffer (pH 8.6), DMSO as a solvent.

      • Stoichiometry : Excess chelator (e.g., 10–12 molar equivalents) to ensure complete conjugation .

      • Purification : Size-exclusion chromatography (e.g., PD-10 column) to remove unreacted chelator .

    • Antibody/nanobody labeling :

      • Example : Coupling to NbV4m119 (nanobody) in sodium bicarbonate buffer (pH 8.6) for 3 hours at room temperature .

  • Yields and Efficiency :

    • Radiochemical yield : Up to 20% decay-corrected yield for [¹⁸F]AlF-RESCA-5F7 .

    • Molar activity : ~16.5 GBq/μmol for [¹⁸F]AlF-RESCA-5F7, suitable for PET imaging .

Comparison with Other Chelators

While not directly quantified in the provided studies, comparative insights can be inferred from functional data:

Chelator Key Features Advantages
H₃Resca-TFP Tetrafluorophenyl ester, Al³⁺/¹⁸F coordinationMild labeling conditions, high stability, rapid synthesis
DOTA Macrocyclic ligand, radiometal coordinationWidely used but requires harsher conditions (e.g., acidic pH, high temperature)
EDTA Polyaminocarboxylic acidPoor stability for radiolabeling, low selectivity

Experimental Validation

  • Stability : Radiolabeled constructs (e.g., [¹⁸F]AlF-RESCA-5F7) remain stable for ≥4 hours at room temperature .

  • Binding Affinity : Labeled probes (e.g., [¹⁸F]AlF-RESCA-5F7) exhibit nanomolar affinity (Kₐ ~3.3 nM) for target cells .

  • Radiation Dosimetry : Reduced organ uptake (e.g., kidneys) compared to DOTA-based tracers, improving safety .

Table 1: Reaction Conditions for Chelation and Conjugation

Reaction Type Reagents Conditions Source
Al³⁺ chelationAlCl₃, sodium acetate (pH 4.5)Room temperature, 5 min
Biomolecule conjugationSodium bicarbonate (pH 8.6), DMSORoom temperature, 3–12 h
PurificationPD-10 column, PBSRoom temperature

Table 2: Radiochemical Yields and Molar Activities

Radiotracer Yield Molar Activity Source
[¹⁸F]AlF-RESCA-5F720% (decay-corrected)16.5 ± 8.8 GBq/μmol
[⁶⁸Ga]Ga-B7H3-BCHImproved vs. DOTA~1.19E-02 mGy/MBq

Scientific Research Applications

2.1. PET Imaging

One of the primary applications of (+/-)-H3Resca-tfp is in the radiolabeling of heat-sensitive biomolecules for PET imaging. The compound can efficiently chelate aluminum-18, allowing for the production of radiotracers that maintain their stability under physiological conditions.

  • Case Study: Al18F-Labeling
    A study demonstrated the successful conjugation of this compound to human serum albumin (HSA), resulting in a stable Al18F-HSA complex. This complex exhibited high stability both in vitro and in vivo, facilitating effective imaging of biological processes .

2.2. Development of Radiotracers

This compound has been utilized in the development of various radiotracers targeting specific biological markers.

  • Case Study: IL2-Derived Tracers
    Research has shown that IL2-derived tracers labeled with aluminum-18 using this compound demonstrated high radiochemical purity and stability in serum. These tracers were able to selectively bind to activated human peripheral blood mononuclear cells (hPBMCs), indicating their potential for imaging inflammatory diseases .

3.1. Antibody-Drug Conjugates (ADCs)

The versatility of this compound extends to its use in antibody-drug conjugates, where it serves as a linker to attach cytotoxic drugs to antibodies.

  • Case Study: HER2 Targeting
    An innovative approach using this compound allowed for the synthesis of HER2-targeted ADCs that exhibited significant therapeutic efficacy in preclinical models. The ADCs demonstrated high binding affinity and stability, making them promising candidates for targeted cancer therapy .

Mechanism of Action

The mechanism of action of (+/-)-H3Resca-tfp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

(±)-H3Resca-tfp is compared below with structurally or functionally analogous chelators, focusing on molecular properties, applications, and performance metrics.

Table 1: Key Comparative Properties of (±)-H3Resca-tfp and Related Chelators

Property (±)-H3Resca-tfp DOTA-NHS NOTA-Benzyl-NCS
Molecular Weight 584.51 g/mol 560.54 g/mol 435.44 g/mol
Solubility DMSO Water Water/DMSO
Target Metal Ion Al<sup>18</sup>F Ga<sup>68</sup>, Lu<sup>177</sup> Cu<sup>64</sup>, Ga<sup>68</sup>
Conjugation Chemistry Amine coupling Amine/thiol coupling Thiol coupling
Molar Activity 12–85 GBq/μmol 20–100 GBq/μmol 15–70 GBq/μmol
Structural Rigidity High (RESCA backbone) Moderate (flexible macrocycle) Low (linear chelator)

Key Findings

Structural Rigidity and Stability: (±)-H3Resca-tfp’s RESCA-derived rigid scaffold enhances metal-chelate stability compared to flexible macrocycles like DOTA or linear chelators (e.g., NOTA). This rigidity minimizes in vivo dissociation, improving imaging or therapeutic accuracy .

However, this requires DMSO for solubility, unlike water-soluble DOTA derivatives, which may limit formulation flexibility .

Al<sup>18</sup>F Labeling Efficiency :
(±)-H3Resca-tfp achieves competitive molar activities (up to 85 GBq/μmol) for Al<sup>18</sup>F labeling, comparable to DOTA-based Ga<sup>68</sup> or Lu<sup>177</sup> labeling. Its kinetics are optimized for rapid, one-step <sup>18</sup>F incorporation, avoiding the need for cyclotron-produced isotopes .

Molecular Weight Considerations: At 584.51 g/mol, (±)-H3Resca-tfp is heavier than DOTA (560.54 g/mol) or NOTA derivatives. While this may marginally affect biomolecule pharmacokinetics, its conjugation to large proteins (e.g., antibodies) mitigates this impact .

Toxicity and Safety: No direct toxicity data for (±)-H3Resca-tfp are reported in the provided evidence.

Biological Activity

(+/-)-H3Resca-tfp is a novel chelating agent with significant implications in the field of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. This compound facilitates the labeling of biomolecules with fluorine-18, enhancing the visualization of biological processes in vivo. The following sections detail its synthesis, biological activity, and applications, supported by research findings and case studies.

1. Chemical Structure and Synthesis

This compound is an acyclic pentadentate ligand characterized by its N2O3 coordinative set of donor atoms. Its synthesis involves the coupling of the RESCA moiety to a tetrafluorophenyl ester group, allowing for efficient conjugation to proteins and other biomolecules through amine coupling methods. The compound can be synthesized in a controlled environment, ensuring high purity and yield suitable for biological applications .

2.1 Radiolabeling Efficiency

The primary biological activity of this compound lies in its ability to chelate aluminum fluoride ions to form stable complexes with biomolecules. This property is crucial for PET imaging, where fluorine-18 labeled compounds are used to track metabolic processes in living organisms. Studies have shown that proteins labeled with this compound exhibit moderate to high radiochemical yields (35-55%) and high radiochemical purity (>98%) after purification .

2.2 In Vitro and In Vivo Stability

Research indicates that the complexes formed using this compound demonstrate excellent stability both in vitro and in vivo. For instance, when conjugated with human serum albumin (HSA), the resulting complex retains its integrity during biological assessments, which is essential for accurate imaging results . The radiolabeled proteins can be tracked effectively without significant degradation over time.

3.1 PET Imaging Studies

A notable application of this compound is its use in PET imaging studies targeting specific biomarkers. For example, studies involving nanobodies targeting Kupffer cells have shown that the radiolabeling does not interfere with the functional integrity of the proteins, allowing for precise imaging of liver function in both healthy and diseased states .

3.2 Comparative Studies

In comparative studies assessing different labeling methods, this compound has been shown to outperform traditional chelators in terms of labeling speed and stability under physiological conditions. This advantage makes it a preferred choice for researchers developing new radiopharmaceuticals .

4. Research Findings Summary Table

StudyFindingsRemarks
Efficient conjugation to HSA with high radiochemical yieldDemonstrated stability in vivo
Direct fluorine-18 labeling method establishedHigh radiochemical purity achieved
Application in PET imaging of liver functionNon-interference with protein functionality

5.

The compound this compound represents a significant advancement in the field of radiopharmaceuticals, particularly for PET imaging applications. Its ability to form stable complexes with biomolecules while maintaining their functional integrity opens new avenues for research and clinical applications. Ongoing studies will likely expand its use further into various diagnostic and therapeutic domains.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing (+/-)-H3Resca-tfp?

this compound synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, followed by purification via column chromatography. Characterization requires analytical techniques like high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-referencing spectral data with literature .

Q. How should researchers validate the enantiomeric purity of this compound in experimental setups?

Enantiomeric purity is critical for pharmacological studies. Use chiral HPLC or capillary electrophoresis with a chiral stationary phase to separate enantiomers. Calculate enantiomeric excess (ee) using peak integration. For absolute configuration determination, employ X-ray crystallography or circular dichroism (CD) spectroscopy. Cross-validate results with synthetic standards .

Q. What are the primary challenges in stabilizing this compound under varying experimental conditions?

Stability studies should assess degradation under light, heat, and humidity. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on degradation pathways identified through kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time) or enantiomer-specific effects. Conduct a meta-analysis to compare variables across studies. Use standardized assays (e.g., IC₅₀ measurements under controlled pH and temperature) and isolate enantiomers to test activity individually. Apply statistical tools like ANOVA to identify confounding factors .

Q. What methodologies are recommended for analyzing the compound’s interaction with biological targets at the molecular level?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For structural insights, use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Molecular dynamics simulations can further elucidate binding kinetics and conformational changes .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vivo?

Use radiolabeled isotopes (e.g., ¹⁴C) or stable isotope tracers to track metabolites in animal models. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling (e.g., compartmental analysis) to quantify clearance rates. Cross-reference findings with in vitro hepatocyte assays to validate metabolic stability .

Methodological and Data Analysis Questions

Q. What statistical approaches are optimal for handling variability in this compound dose-response data?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use bootstrapping or Monte Carlo simulations to assess confidence intervals. For outlier detection, leverage Grubbs’ test or robust regression techniques .

Q. How can researchers integrate conflicting structural data from NMR and computational modeling?

Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts. Use root-mean-square deviation (RMSD) analysis to quantify alignment between predicted and observed structures. Validate ambiguous assignments via 2D NMR (e.g., NOESY, HSQC) .

Q. Experimental Design and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Publish detailed protocols with exact reagent grades, equipment specifications (e.g., HPLC column type), and raw spectral data. Use collaborative platforms like Open Science Framework (OSF) to share step-by-step videos or annotated reaction setups. Conduct interlaboratory studies to identify critical control parameters .

Q. How should researchers address the compound’s solubility limitations in pharmacological assays?

Screen co-solvents (e.g., DMSO, cyclodextrins) using phase solubility studies. For in vivo applications, formulate nanoparticles or liposomes to enhance bioavailability. Validate solubility using dynamic light scattering (DLS) or nephelometry .

Q. Critical Evaluation of Existing Literature

Q. What criteria should guide the selection of prior studies for comparative analysis in a new this compound project?

Prioritize studies with transparent methodology (e.g., full experimental details in supplementary materials), peer-reviewed validation, and datasets accessible via repositories like PubChem or ChEMBL. Exclude studies lacking enantiomeric purity data or statistical rigor .

Q. How can researchers identify gaps in the current understanding of this compound’s mechanism of action?

Conduct systematic reviews using PRISMA guidelines to map published findings. Use text-mining tools (e.g., VOSviewer) to visualize understudied pathways or targets. Propose hypotheses based on network pharmacology models linking the compound to unexplored biological networks .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

Adhere to ARRIVE guidelines for animal research, including justification of sample sizes and humane endpoints. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant providers) and obtain institutional review board (IRB) approval .

Q. How should researchers report negative or inconclusive results in this compound studies?

Use platforms like Zenodo or Figshare to publish negative datasets with detailed metadata. In manuscripts, discuss potential reasons for unexpected outcomes (e.g., assay interference, compound instability) to guide future research .

Properties

Molecular Formula

C27H28F4N2O8

Molecular Weight

584.5 g/mol

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid

InChI

InChI=1S/C27H28F4N2O8/c28-17-10-18(29)26(31)27(25(17)30)41-24(40)9-15-5-7-16(8-6-15)11-32(12-21(34)35)19-3-1-2-4-20(19)33(13-22(36)37)14-23(38)39/h5-8,10,19-20H,1-4,9,11-14H2,(H,34,35)(H,36,37)(H,38,39)

InChI Key

GKFBSFKLJKSHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.